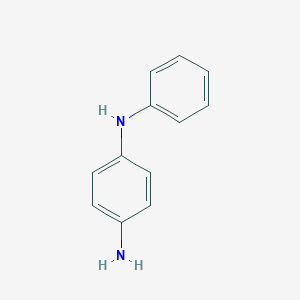

N-Phenyl-p-phenylenediamine

Cat. No. B046282

Key on ui cas rn:

101-54-2

M. Wt: 184.24 g/mol

InChI Key: ATGUVEKSASEFFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04131622

Procedure details

A mixture of 500g. (5 moles) 4-methyl-2-pentanone and 184 g. (1 mole) N-phenyl-p-phenylenediamine containing 10 g. copper chromite catalyst was reacted at 150°-160° C and 1000 psi hydrogen pressure until the hydrogen uptake became very slow. After filtering off the catalyst and topping off the filtrate at 100 mm. and 100° C, 208 g. still pot residue of crude product N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine was obtained, while the excess 4-methyl-2-pentanone, and the water and 4-methyl-2-pentanol byproducts were stripped off; no attempt was made to isolate the Schiff's base III [R1 =C6H5, R2 =CH3, R3 =--CH2CH(CH3)2 ]. The antiozonant product N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IV) [R1 =C6H5, R2 =CH3, R3 =CH2CH(CH3)2 ] was soft and mushy, melting at 43°-50° C; when a sample of this product was kept at 46°-47° C. for one hour, most of the sample liquefied, and when held for 23 hours at 40°-42° C. or for 3.3 hours at 44°-45° C, much of it melted.

[Compound]

Name

500g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH3:7])[CH2:3][C:4](=O)[CH3:5].[C:8]1([NH:14][C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[H][H]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:5][CH:4]([NH:21][C:18]1[CH:17]=[CH:16][C:15]([NH:14][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:20][CH:19]=1)[CH2:3][CH:2]([CH3:7])[CH3:1] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

500g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=C(C=C1)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr](=O)([O-])[O-].[Cu+2]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering off the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

100° C, 208 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CC(C)C)NC1=CC=C(C=C1)NC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |